9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole
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Overview
Description
9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a unique structure that combines carbazole, quinoline, and pyridine moieties, making it an interesting subject for various scientific studies. The presence of these heterocyclic rings endows the compound with distinct chemical and physical properties, which can be exploited in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole typically involves multi-step reactions that include the formation of intermediate compounds. One common method involves the use of hetaryl ureas and alcohols to produce substituted carbamates. This catalyst-free synthesis is environmentally friendly and yields a wide range of substituted carbamates with electron-donating and electron-withdrawing groups in the azine rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are likely to be applied to scale up the synthesis process. The use of microwave and ultraviolet irradiation-promoted synthesis could also be explored to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple reactive sites in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially hydrogenated derivatives .
Scientific Research Applications
Chemistry
In chemistry, 9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound’s heterocyclic structure makes it a candidate for biological and medicinal research. It may exhibit various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its potential as a therapeutic agent for various diseases .
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices .
Mechanism of Action
The mechanism of action of 9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Pyridin-2-YL-quinoline-4-carboxylic acid: Another compound with a quinoline and pyridine moiety, but with different functional groups.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole rings, exhibiting different pharmacological properties
Uniqueness
9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole is unique due to its combination of carbazole, quinoline, and pyridine rings. This structure provides a distinct set of chemical and physical properties that are not found in other similar compounds.
Properties
CAS No. |
928013-98-3 |
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Molecular Formula |
C32H21N3 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
9-(4-phenyl-2-pyridin-2-ylquinolin-6-yl)carbazole |
InChI |
InChI=1S/C32H21N3/c1-2-10-22(11-3-1)26-21-30(29-14-8-9-19-33-29)34-28-18-17-23(20-27(26)28)35-31-15-6-4-12-24(31)25-13-5-7-16-32(25)35/h1-21H |
InChI Key |
ZVFOKMPVYJSTMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=N7 |
Origin of Product |
United States |
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